molecular formula C15H14ClNO2 B14748891 4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide

4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14748891
M. Wt: 275.73 g/mol
InChI Key: QZWCBHDAFKTEOQ-UHFFFAOYSA-N
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Description

4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with a chloro, methoxy, and methyl group attached to the biphenyl scaffold. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and base, making it suitable for synthesizing biphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process includes the preparation of the aryl halide and boronic acid precursors, followed by the coupling reaction in the presence of a palladium catalyst. The reaction conditions, such as temperature, solvent, and base, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the biphenyl scaffold, while reduction can convert the compound into its corresponding amine derivative.

Scientific Research Applications

4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the chloro group can enhance the compound’s binding affinity to certain proteins, while the methoxy and methyl groups can influence its overall chemical reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific combination of functional groups and biphenyl scaffold. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing new materials and drugs.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

5-chloro-N-methoxy-N-methyl-2-phenylbenzamide

InChI

InChI=1S/C15H14ClNO2/c1-17(19-2)15(18)14-10-12(16)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QZWCBHDAFKTEOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2)OC

Origin of Product

United States

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